(E)-8-((anthracen-9-ylmethylene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
The compound (E)-8-((anthracen-9-ylmethylene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one belongs to the triazolo-triazinone class of heterocyclic systems. Its structure features a fused [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one core, substituted at position 6 with a bulky tert-butyl group and at position 8 with an anthracene-derived imine moiety. The (E)-configuration of the imine bond suggests steric control during synthesis, likely via Schiff base formation between an amino group on the triazinone and anthracenecarbaldehyde.
Properties
IUPAC Name |
8-[(E)-anthracen-9-ylmethylideneamino]-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-23(2,3)20-21(30)29(22-26-24-14-28(22)27-20)25-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19/h4-14H,1-3H3/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJYAACAJZVFFF-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (E)-8-((anthracen-9-ylmethylene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications, supported by data tables and case studies.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that similar triazole compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Triazole derivatives have also shown antimicrobial activity against a range of pathogens. The incorporation of anthracene moieties may enhance this activity due to their ability to intercalate with DNA.
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Data Table: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
This table summarizes the MIC values for the compound against selected pathogens, indicating its potential as a therapeutic agent in treating infections.
Organic Light Emitting Diodes (OLEDs)
The unique structural features of this compound make it a candidate for use in organic electronics, particularly OLEDs. The anthracene unit is known for its excellent photophysical properties.
- Research Findings : A study highlighted that compounds with similar structures can serve as efficient emissive layers in OLEDs, leading to improved brightness and color purity . The stability provided by the tert-butyl group further enhances the performance of these materials.
Photovoltaic Applications
In addition to OLEDs, there is potential for this compound in organic photovoltaics (OPVs). Its ability to absorb light effectively can contribute to better energy conversion efficiencies.
Comparison with Similar Compounds
Triazolo-Triazinones vs. Triazolo-Triazepinones
- Triazolo-triazinones (e.g., target compound): Feature a triazinone ring fused to a triazole. The 1,2,4-triazinone core is electron-deficient, promoting π-π stacking interactions. Substituents like tert-butyl (position 6) and anthracenylmethylene (position 8) modulate electronic and steric effects .
- Triazolo-triazepinones (e.g., 7,9-diallyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one): Replace the triazinone with a seven-membered triazepinone ring.
Substituent Effects
Tautomerism and Electronic Properties
- Amino-oxo tautomerism: Observed in 6-amino-triazolo-triazinones (e.g., 6-amino-3-benzylmercapto derivative), favoring the 7H-tautomer over 5H due to resonance stabilization . The target compound’s imine substituent may stabilize the oxo tautomer, altering reactivity.
Physicochemical Properties
- Solubility: The tert-butyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to unsubstituted triazinones. Anthracenyl further exacerbates this, whereas benzylmercapto derivatives may exhibit moderate solubility due to sulfur polarity .
- Thermal stability : tert-butyl substituents enhance thermal stability (e.g., melting points >200°C for related compounds), while allyl or methyl groups lower decomposition thresholds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-8-((anthracen-9-ylmethylene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one?
- Methodological Answer : The synthesis typically involves a multi-step sequence, starting with the preparation of the triazolo-triazinone core followed by regioselective functionalization. Key steps include:
- Core Formation : Cyclization of substituted triazines under reflux conditions (e.g., acetic acid at 120°C for 12–24 hours) to form the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one scaffold .
- Anthracene Moiety Introduction : Schiff base formation via condensation of the amino group on the triazolo-triazinone with anthracene-9-carbaldehyde in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Yield Optimization : Use of tert-butyl groups at position 6 improves steric stabilization, reducing side reactions during cyclization .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent environments (e.g., anthracenyl protons at δ 7.5–8.5 ppm and tert-butyl protons at δ 1.4 ppm). NOESY confirms the (E)-configuration of the imine bond .
- IR : Stretching frequencies at ~1650 cm (C=N) and ~3200 cm (N-H) validate key functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 467.2) .
Advanced Research Questions
Q. How to design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR) due to the triazolo-triazinone core’s resemblance to ATP .
- Assay Types :
- In vitro kinase inhibition (FRET-based assays) using purified enzymes.
- Cellular assays (e.g., MTT for cytotoxicity, Western blotting for phosphorylation inhibition) .
- Control Compounds : Include staurosporine (broad-spectrum kinase inhibitor) and structure-activity analogs to isolate substituent effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the anthracenyl group and hydrophobic kinase pockets .
- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to correlate with inhibitory activity .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes in explicit solvent .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentrations) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to solvent effects (e.g., DMSO concentration differences) .
- Structural Validation : Re-characterize batches of the compound to rule out degradation or isomerization .
Q. What experimental approaches assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and elevated temperatures (40–60°C) for 48 hours .
- Analytical Monitoring : Use HPLC-PDA to track degradation products; LC-MS/MS identifies major fragments (e.g., anthracene-9-carbaldehyde via imine hydrolysis) .
- Solubility Optimization : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous stability .
Q. How to modify the synthesis for regioselective functionalization?
- Methodological Answer :
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) at position 8 to block undesired side reactions during anthracenylmethylene attachment .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while improving yield and purity .
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to introduce aryl/heteroaryl groups at position 3 for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
